Jaceosidin is a naturally occurring O-methylated flavone found in several plant species, particularly of the genus Artemisia. As a member of the flavonoid class, it is investigated for a range of bioactivities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its procurement is often driven by research into neuroinflammation, oncology, and inflammatory disorders, where its specific methoxylation pattern is hypothesized to confer distinct properties compared to other common flavones.
Substituting Jaceosidin with structurally similar flavonoids like hispidulin, luteolin, or apigenin is often unviable for reproducible research. The presence and position of methoxy groups versus hydroxyl groups directly influence key physicochemical and pharmacological properties, including lipophilicity, membrane permeability, and specific binding affinity to biological targets. These seemingly minor structural variations can lead to significant, quantifiable differences in biological potency, enzyme inhibition kinetics, and cellular uptake, making these compounds non-interchangeable in assays sensitive to such parameters. Therefore, procuring the specific Jaceosidin molecule is critical for studies where the unique effects of its O-methylated structure are being investigated or exploited.
Jaceosidin demonstrates potent and selective cytotoxicity against specific NSCLC cell lines compared to normal lung cells. In a CCK-8 assay, Jaceosidin inhibited the proliferation of H1975 and A549 lung cancer cells with IC50 values of 9.19 µM and 12.71 µM, respectively. In contrast, its effect on non-cancerous Beas-2b lung epithelial cells was significantly lower, with an IC50 of 44.62 µM. This suggests a preferential effect on cancer cells. For comparison, published data for the related flavonoid Luteolin shows IC50 values of ~12-19 µM in other cancer cell lines like HL60 and A431, but the direct comparison highlights Jaceosidin's specific efficacy profile in these NSCLC lines.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 9.19 µM (H1975 cells); 12.71 µM (A549 cells) |
| Comparator Or Baseline | 44.62 µM in non-cancerous Beas-2b cells; ~12-19 µM for Luteolin in other cancer cell lines |
| Quantified Difference | 4.8-fold more potent against H1975 cancer cells and 3.5-fold more potent against A549 cancer cells than against non-cancerous Beas-2b cells. |
| Conditions | 72-hour incubation, CCK-8 assay on human NSCLC cell lines (H1975, A549) and a normal bronchial epithelial cell line (Beas-2b). |
This selective cytotoxicity profile makes Jaceosidin a more targeted candidate for NSCLC research than less selective flavonoids or crude extracts.
In models of neuroinflammation, Jaceosidin is a potent inhibitor of nitric oxide (NO) production in activated microglia, with a reported IC50 value of 27 µM. This is a key indicator of its anti-inflammatory potential. When compared to other common flavonoids studied under similar assay conditions (LPS-activated RAW 264.7 macrophages), Jaceosidin's potency is comparable to that of Luteolin (IC50 = 27 µM) and Apigenin (IC50 = 23 µM). However, this demonstrates that Jaceosidin is a member of the most active group of flavonoids for this specific mechanism, differentiating it from less effective flavonoids like flavonoid glycosides, which show no significant inhibition.
| Evidence Dimension | Inhibition of Nitric Oxide Production (IC50) |
| Target Compound Data | 27 µM (in BV-2 microglia) |
| Comparator Or Baseline | Apigenin: 23 µM; Luteolin: 27 µM (in RAW 264.7 macrophages) |
| Quantified Difference | Demonstrates comparable high potency to the most active flavone analogs, Apigenin and Luteolin, for this key anti-inflammatory endpoint. |
| Conditions | LPS-stimulated microglial (BV-2) or macrophage (RAW 264.7) cell lines. |
For researchers focused on modulating microglial activation, Jaceosidin offers validated, high-potency activity comparable to established benchmarks like Apigenin, justifying its selection for neuroinflammation studies.
Jaceosidin displays a distinct inhibitory profile against key drug-metabolizing enzymes compared to its close structural analog, Eupatilin. Jaceosidin is a more potent inhibitor of CYP1A2 (IC50 = 5.3 µM) but a less potent inhibitor of CYP2C9 (IC50 = 10.2 µM). In contrast, Eupatilin shows the reverse profile, with weaker inhibition of CYP1A2 (IC50 = 9.4 µM) and stronger inhibition of CYP2C9 (IC50 = 4.1 µM). This differential activity is critical for experimental design.
| Evidence Dimension | Cytochrome P450 Inhibition (IC50) |
| Target Compound Data | CYP1A2: 5.3 µM; CYP2C9: 10.2 µM |
| Comparator Or Baseline | Eupatilin: CYP1A2 IC50 = 9.4 µM; CYP2C9 IC50 = 4.1 µM |
| Quantified Difference | Jaceosidin is ~1.8-fold more potent against CYP1A2 and ~2.5-fold less potent against CYP2C9 than Eupatilin. |
| Conditions | In vitro assay using human liver microsomes. |
This evidence is critical for procurement in co-administration studies or when working with cell lines expressing these enzymes, as selecting Jaceosidin over Eupatilin (or vice-versa) can prevent unintended drug interactions or metabolic clearance of other compounds in the assay.
Jaceosidin's handling properties are defined by its solubility profile in common laboratory solvents. It is highly soluble in DMSO and DMF (approx. 30 mg/mL), but has very low solubility in ethanol (approx. 0.2 mg/mL). This contrasts with many parent flavonoids (aglycones), which are often classified as 'brick dust' candidates with generally poor aqueous and organic solubility. The O-methylation of Jaceosidin modifies its lipophilicity relative to its hydroxylated analogs like Luteolin, impacting solvent selection and the ability to achieve necessary stock concentrations for in vitro assays.
| Evidence Dimension | Solubility |
| Target Compound Data | ~30 mg/mL in DMSO; ~0.2 mg/mL in Ethanol |
| Comparator Or Baseline | General classification of flavonoid aglycones as poorly soluble 'brick dust' compounds. |
| Quantified Difference | Quantified high solubility in aprotic polar solvents, a critical parameter for practical laboratory use. |
| Conditions | Standard laboratory conditions. |
For researchers requiring high concentration stock solutions for cell culture or screening, procuring Jaceosidin is advantageous due to its high solubility in DMSO, a property not guaranteed with other, less-characterized or less-soluble flavonoid analogs.
Jaceosidin is the right choice for studies aiming to investigate anti-proliferative effects specifically in non-small cell lung cancer models where selectivity against non-cancerous cells is a key experimental parameter. Its demonstrated higher potency in cancer lines like H1975 versus normal Beas-2b cells allows for more targeted mechanistic investigations.
In cellular models of neuroinflammation, Jaceosidin serves as a validated, high-potency tool for inhibiting microglial activation. Its efficacy in reducing nitric oxide production is on par with well-established benchmarks like apigenin and luteolin, making it a reliable choice for studies requiring robust suppression of this inflammatory pathway.
When an experimental design requires potent inhibition of CYP1A2 with comparatively weaker effects on CYP2C9, Jaceosidin is a more suitable tool than its analog Eupatilin. This specific inhibitory profile is critical for de-risking or studying drug-drug interactions in vitro.
For HTS campaigns or other applications requiring high-concentration stock solutions, Jaceosidin's excellent solubility in DMSO (approx. 30 mg/mL) provides a significant handling and processability advantage over other flavonoids that may have limited solubility, ensuring reliable and consistent compound delivery in automated systems.